molecular formula C24H18N2O4 B11130521 1-(4-Hydroxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11130521
M. Wt: 398.4 g/mol
InChI Key: YGKJIBLNCCEUCV-UHFFFAOYSA-N
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Description

1-(4-HYDROXYPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno[2,3-c]pyrrole core fused with a pyridine ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-(4-HYDROXYPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be achieved through a multicomponent reaction process. One efficient method involves the use of chromeno[2,3-c]pyrrole-3,9-diones and hydrazine hydrate in dioxane. This reaction is operationally simple and can be carried out under mild conditions, allowing for the isolation of the product by crystallization without the need for chromatography .

Chemical Reactions Analysis

1-(4-HYDROXYPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-HYDROXYPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-(4-HYDROXYPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno[2,3-c]pyrrole derivatives and pyridine-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H18N2O4/c1-13-6-11-18-17(12-13)22(28)20-21(15-7-9-16(27)10-8-15)26(24(29)23(20)30-18)19-5-3-4-14(2)25-19/h3-12,21,27H,1-2H3

InChI Key

YGKJIBLNCCEUCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC=C(C=C5)O

Origin of Product

United States

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